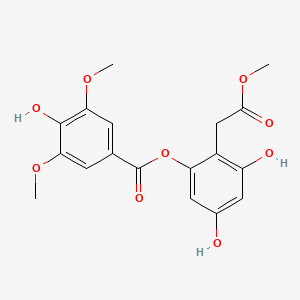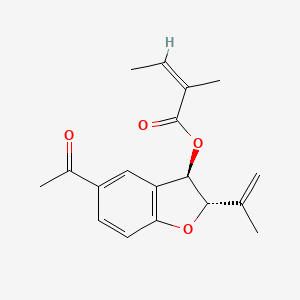
Toxyl angelate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Toxyl angelate is a member of benzofurans.
Wissenschaftliche Forschungsanwendungen
Improved Preparation of Angelate Esters
- A new procedure for efficiently preparing angelate esters, including toxyl angelate, from alcohols has been developed. This method uses a mixed anhydride prepared from angelic acid in dry toluene at specific temperatures and without a base to avoid producing tiglate ester (Hartmann et al., 1991).
Biotransformation in Fungi
- Biotransformation of sesquiterpenes by the fungus Mucor plumbeus resulted in products including toxyl angelate derivatives. This indicates similar enzyme system behavior in fungi and plant organisms (Fraga et al., 2017).
Co-occurrence in Plant Species
- Hydroxylated lupanines were found to co-occur with toxyl angelate esters in different species of Pearsonia. This study also reports the structures of new compounds (Verdoorn & Wyk, 1991).
Bioactive Compounds from Plants
- Chemical study of plants like Bethencourtia hermosae revealed the presence of sesquiterpenes including toxyl angelate. These compounds exhibit insect antifeedant activities and cytotoxic effects on cell lines (Fraga et al., 2014).
Biotransformation in Plant Cell Cultures
- Plant species were used for the biotransformation of ingenol-3-angelate, an anticancer compound, yielding derivatives including toxyl angelate. This has implications for cancer research (Teng et al., 2009).
Immunostimulatory Cancer Chemotherapy
- Ingenol-3-angelate, related to toxyl angelate, is being explored for its potential in cancer chemotherapy. It induces necrosis in tumor cells and shows synergy with immunotherapies (Le et al., 2009).
Microbial Production Alternatives
- Research into microbial production of angelyl-CoA, a CoA-activated form of angelic acid found in angelates like toxyl angelate, offers a sustainable alternative for producing these compounds (Callari et al., 2018).
Eigenschaften
CAS-Nummer |
106928-36-3 |
|---|---|
Produktname |
Toxyl angelate |
Molekularformel |
C18H20O4 |
Molekulargewicht |
300.3 g/mol |
IUPAC-Name |
[(2S,3R)-5-acetyl-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-3-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C18H20O4/c1-6-11(4)18(20)22-17-14-9-13(12(5)19)7-8-15(14)21-16(17)10(2)3/h6-9,16-17H,2H2,1,3-5H3/b11-6-/t16-,17+/m0/s1 |
InChI-Schlüssel |
LQUPQVIPBLTZNW-WGTSBNPKSA-N |
Isomerische SMILES |
C/C=C(/C)\C(=O)O[C@H]1[C@@H](OC2=C1C=C(C=C2)C(=O)C)C(=C)C |
SMILES |
CC=C(C)C(=O)OC1C(OC2=C1C=C(C=C2)C(=O)C)C(=C)C |
Kanonische SMILES |
CC=C(C)C(=O)OC1C(OC2=C1C=C(C=C2)C(=O)C)C(=C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



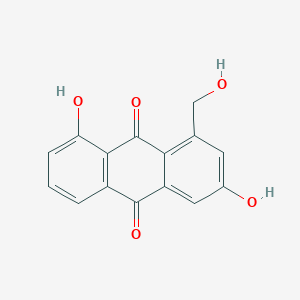
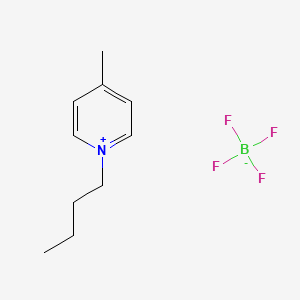
![(2S,3S,4S,5R,6S)-6-[4-(4-carboxy-3-hydroxy-5-methylphenoxy)carbonyl-3-hydroxy-5-pentadecylphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1250697.png)
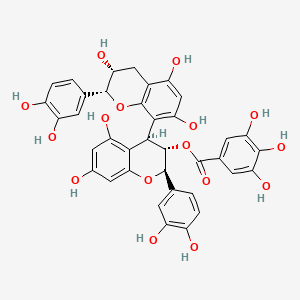
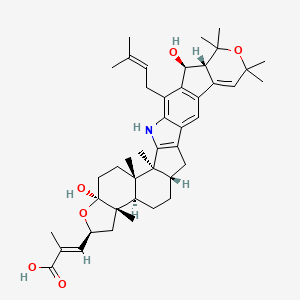
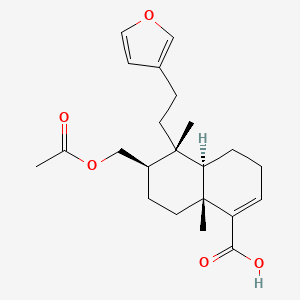
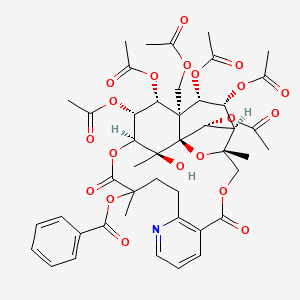
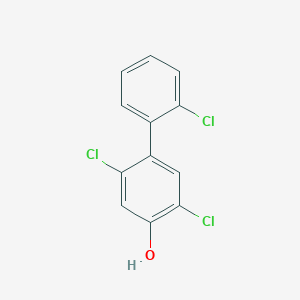

![uridine 5'-(3-{2-acetamido-2-deoxy-6-O-[beta-D-galactopyranosyloxy(hydroxy)phosphoryl]-D-glucopyranosyl} dihydrogen diphosphate)](/img/structure/B1250712.png)
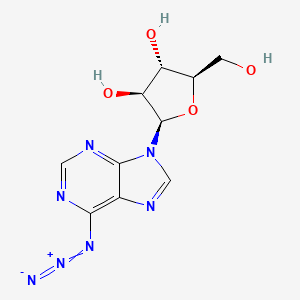
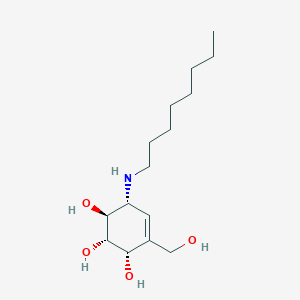
![5-chloro-N-[2-[4-[[(E)-1-(cyclohexylamino)-2-nitroethenyl]sulfamoyl]phenyl]ethyl]-2-methoxybenzamide](/img/structure/B1250716.png)
